molecular formula C4H11ClN2O2 B588250 alpha-Amino-beta-methylaminopropionic Acid-d3 Hydrochloride CAS No. 1794713-10-2

alpha-Amino-beta-methylaminopropionic Acid-d3 Hydrochloride

Cat. No.: B588250
CAS No.: 1794713-10-2
M. Wt: 157.612
InChI Key: VDXYGASOGLSIDM-NIIDSAIPSA-N
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Description

alpha-Amino-beta-methylaminopropionic Acid-d3 Hydrochloride is a deuterated analog of the non-deuterated parent compound, where three hydrogen atoms are replaced with deuterium isotopes. This modification is strategically employed to enhance metabolic stability and traceability in pharmacokinetic and pharmacodynamic studies. The compound features a β-methylamino substituent on the propionic acid backbone, with the hydrochloride salt improving solubility for biomedical applications. Its primary use lies in serving as an internal standard in mass spectrometry and nuclear magnetic resonance (NMR) studies, leveraging isotopic labeling to distinguish it from endogenous molecules .

Properties

IUPAC Name

2-amino-3-(trideuteriomethylamino)propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2O2.ClH/c1-6-2-3(5)4(7)8;/h3,6H,2,5H2,1H3,(H,7,8);1H/i1D3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDXYGASOGLSIDM-NIIDSAIPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])NCC(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE)

Source emphasizes the necessity of multi-step purification to isolate BMAA-d3 from reaction byproducts (e.g., AEG, DAB):

  • LLE : Ethyl acetate washes remove lipophilic impurities prior to SPE.

  • SPE : Hydrophilic-lipophilic balance (HLB) cartridges retain BMAA-d3, which is eluted with methanol-water (1:1).

Analytical Validation

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) :

    • BMAA-d3 is distinguished from BMAA via a 3 Th mass shift in precursor and product ions (e.g., m/z 462.20 → 122.10 vs. m/z 459.18 → 119.08).

    • Co-elution with BMAA in HILIC and RPLC confirms structural similarity.

Analytical ParameterHILIC-MS/MSRPLC-MS/MS
Retention Time Shift (vs. BMAA)+0.06 min-0.02 min
LOQ (ng/g)510
Matrix Effect CorrectionRequiredMinimal

Challenges and Optimization

Isomeric Interference

BMAA-d3 synthesis often yields isomers such as N-(2-aminoethyl)glycine (AEG) and 2,4-diaminobutyric acid (DAB). Source identifies overlapping SRM transitions (e.g., m/z 459 > 289) as a major challenge, necessitating:

  • Diagnostic Fragments : Use of isomer-specific product ions (e.g., m/z 258.09 for BMAA-d3 vs. m/z 214.08 for AEG).

  • pH-Controlled Mobile Phases : Adjusting ammonium formate buffer pH to 5.0 improves chromatographic resolution.

Deuterium Retention

Deuterium loss during hydrolysis is mitigated by:

  • Low-Temperature Recrystallization : Ethanol-water at 4°C minimizes H/D exchange.

  • Acid-Stable Labeling : The β-methylamino group’s deuteration resists acid-mediated exchange .

Chemical Reactions Analysis

Types of Reactions

Alpha-amino-beta-methylaminopropionic acid-d3 hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. The reaction conditions vary depending on the desired outcome but generally involve controlled temperatures, pH levels, and reaction times .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation reactions may produce oxidized derivatives of this compound, while reduction reactions may yield reduced forms of the compound .

Scientific Research Applications

Alpha-amino-beta-methylaminopropionic acid-d3 hydrochloride has several scientific research applications, including:

    Chemistry: Used as a reference standard in analytical chemistry to study the behavior of deuterated compounds.

    Biology: Studied for its effects on cellular processes and its potential role in neurodegenerative diseases.

    Medicine: Investigated for its neurotoxic properties and potential therapeutic applications in treating neurodegenerative disorders.

    Industry: Used in the production of deuterated compounds for various industrial applications

Mechanism of Action

The mechanism of action of alpha-amino-beta-methylaminopropionic acid-d3 hydrochloride involves its interaction with excitatory amino acid (EAA) receptors on nerve cells. This interaction leads to the generation of reactive oxygen species (ROS) and an influx of calcium ions (Ca2+), disrupting mitochondrial activity and causing neuronal death. The compound’s neurotoxic effects are primarily mediated through excitotoxic mechanisms .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

(R)-3-Amino-3-phenylpropionic Acid Hydrochloride

This compound shares the amino-propionic acid hydrochloride backbone but differs in substituents: a phenyl group replaces the β-methylamino group. Key distinctions include:

  • Lipophilicity: The phenyl group increases hydrophobicity, enhancing membrane permeability compared to the polar β-methylamino group in the deuterated compound .
  • Applications : While both are used in pharmaceutical research, the phenyl derivative is more prevalent in chiral synthesis and enzyme inhibition studies due to its aromatic moiety.
Aminopterin (4-Aminofolic Acid)

Aminopterin, listed in as a folate antagonist, differs significantly in structure and function. However, both compounds share hydrochloride salt formulations for solubility optimization. Aminopterin’s larger, heterocyclic structure targets dihydrofolate reductase, unlike the deuterated amino acid’s role in metabolic tracing .

Isotopic vs. Non-Deuterated Analogs

The deuterated form (d3) exhibits distinct properties compared to its non-deuterated counterpart:

Property alpha-Amino-beta-methylaminopropionic Acid-d3 Hydrochloride Non-Deuterated Analog
Molecular Weight ~3 Da higher due to deuterium substitution Standard molecular weight
Metabolic Stability Enhanced via kinetic isotope effect (longer half-life) Lower stability
Analytical Utility Superior tracing in MS/NMR Limited to non-tracer uses

Deuterium incorporation reduces metabolic degradation rates, making it invaluable for in vivo tracking studies .

Pharmaceutical Impurities and Hydrochloride Salts

highlights impurities like (2,4-Diaminopteridin-6-yl)methanol Hydrochloride, underscoring the role of hydrochloride salts in standardizing pharmaceutical analysis. Similar to the target compound, these salts improve aqueous solubility and stability, critical for reproducible chromatographic assays (e.g., HPLC) .

Biological Activity

Alpha-Amino-beta-methylaminopropionic Acid-d3 Hydrochloride, commonly referred to as BMAA (β-N-methylamino-L-alanine), is a non-protein amino acid that has garnered significant attention in neurobiology due to its potential neurotoxic effects. This compound has been associated with various neurodegenerative diseases, including amyotrophic lateral sclerosis (ALS) and Alzheimer's disease. Understanding the biological activity of BMAA is crucial for elucidating its role in neurological disorders and developing potential therapeutic strategies.

BMAA exhibits multiple mechanisms of action that contribute to its biological activity:

  • Glutamate Receptor Modulation :
    • BMAA has been shown to inhibit glutamate binding in synaptic junctions, particularly affecting NMDA and non-NMDA receptors. This inhibition occurs prominently in the presence of bicarbonate ions, suggesting a critical cofactor role for bicarbonate in BMAA's activity .
    • Studies reveal that BMAA acts as a mixed agonist at metabotropic and NMDA receptors, leading to excitotoxicity and neuronal damage .
  • Intracellular Calcium Dysregulation :
    • Exposure to BMAA results in increased intracellular calcium concentrations, especially when combined with bicarbonate ions. This dysregulation can disrupt calcium-dependent signaling pathways, potentially leading to neuronal cell death .
  • Oxidative Stress Induction :
    • BMAA promotes oxidative stress through the inhibition of the cystine/glutamate antiporter system Xc−, which depletes glutathione levels and increases reactive oxygen species (ROS) production. This oxidative stress is implicated in neuronal injury and neurodegenerative processes .

Case Studies and Experimental Findings

Several studies have investigated the biological effects of BMAA, providing insights into its neurotoxic potential:

  • Animal Studies :
    • Intracerebral injections of BMAA in mice demonstrated decreased noradrenaline levels without significant behavioral changes, indicating selective neurochemical alterations .
    • In neonatal rats, BMAA exposure resulted in inhibited neural development, suggesting its role as a developmental neurotoxin .
  • Cell Culture Experiments :
    • Investigations using cultured rat brain cells showed that low concentrations of BMAA selectively injure motor neurons by activating AMPA/kainate receptors and inducing apoptosis through mitochondrial dysfunction .
    • A study on human neuroblastoma cells revealed metabolic changes following BMAA treatment, affecting neurotransmitter levels and markers of oxidative stress .

Summary of Biological Activities

The following table summarizes key findings regarding the biological activities associated with BMAA:

Biological Activity Mechanism Findings
Glutamate receptor inhibitionAgonist at NMDA and metabotropic receptorsInhibition observed with bicarbonate; linked to excitotoxicity
Calcium dysregulationIncreased intracellular Ca²⁺Significant rise when combined with bicarbonate; potential neuronal damage
Oxidative stressInhibition of cystine/glutamate antiporterLeads to glutathione depletion and increased ROS
Developmental neurotoxicityImpaired neural developmentObserved in neonatal rat studies
Selective motor neuron injuryActivation of AMPA/kainate receptorsInduces apoptosis via mitochondrial dysfunction

Q & A

Q. How can researchers optimize the synthesis of alpha-Amino-beta-methylaminopropionic Acid-d3 Hydrochloride to ensure high isotopic purity?

Methodological Answer: Synthesis optimization requires strict control of reaction parameters such as temperature, pH, and reaction time. For deuterated compounds, using deuterated solvents (e.g., D₂O) and reagents minimizes proton contamination. Purification via reversed-phase high-performance liquid chromatography (HPLC) with deuterium-compatible mobile phases ensures isotopic integrity. Post-synthesis validation using nuclear magnetic resonance (NMR) spectroscopy (¹H and ²H NMR) and high-resolution mass spectrometry (HRMS) confirms isotopic enrichment (>98% deuterium incorporation). Reaction intermediates should be stabilized with reducing agents like Tris-(2-carboxyethyl)phosphine hydrochloride (TCEP) to prevent oxidation .

Q. What analytical techniques are recommended for validating the purity and structural integrity of this compound?

Methodological Answer: A multi-technique approach is essential:

  • HPLC with UV/Vis detection to assess chemical purity (>99%).
  • HRMS for exact mass verification and isotopic pattern analysis.
  • NMR spectroscopy (¹H, ¹³C, and ²H) to confirm stereochemistry and deuterium placement.
  • Fourier-transform infrared spectroscopy (FTIR) to identify functional groups (e.g., amino, carboxyl). Contaminants like non-deuterated analogs are resolved using deuterium-enriched reference standards .

Q. How should researchers design stability studies for this compound under varying storage conditions?

Methodological Answer: Conduct accelerated stability testing by exposing the compound to:

  • Temperature gradients (e.g., -20°C, 4°C, 25°C) over 1–6 months.
  • Humidity-controlled environments (40–75% RH) to assess hygroscopicity.
  • Light exposure (UV/Vis) to test photodegradation. Analyze degradation products using liquid chromatography-mass spectrometry (LC-MS) and compare against stability-indicating assays. Store lyophilized samples in argon-filled vials at -80°C for long-term preservation .

Q. What protocols ensure safe handling and disposal of this compound in laboratory settings?

Methodological Answer:

  • Use personal protective equipment (PPE): nitrile gloves, lab coats, and safety goggles.
  • Work in a fume hood to avoid inhalation of fine particles.
  • Decontaminate spills with 10% (v/v) acetic acid followed by ethanol.
  • Dispose of waste via certified chemical disposal services specializing in deuterated compounds. Document all procedures in alignment with institutional chemical hygiene plans .

Q. How can researchers confirm the compound’s solubility profile for in vitro assays?

Methodological Answer: Perform solubility screening in:

  • Aqueous buffers (PBS, Tris-HCl) at physiological pH (7.4).
  • Organic solvents (DMSO, ethanol) for stock solutions. Use dynamic light scattering (DLS) to detect aggregation and UV-Vis spectrophotometry to quantify solubility limits. For low solubility, employ cyclodextrin-based solubilization or lipid nanoparticle encapsulation .

Advanced Research Questions

Q. How do deuterium isotope effects influence the biological activity of this compound compared to its non-deuterated analog?

Methodological Answer: Deuterium substitution alters pharmacokinetics (e.g., metabolic stability via the kinetic isotope effect). Compare:

  • In vitro enzyme inhibition assays (e.g., binding affinity to target receptors using surface plasmon resonance).
  • In vivo pharmacokinetic studies (plasma half-life, tissue distribution via LC-MS/MS).
  • Molecular dynamics simulations to assess deuterium’s impact on hydrogen bonding and conformational stability. Note that deuterated forms may exhibit reduced hepatic clearance due to slower CYP450 metabolism .

Q. What strategies resolve contradictory data in the compound’s receptor binding affinity across different assay platforms?

Methodological Answer: Discrepancies often arise from assay-specific conditions:

  • Validate receptor purity (SDS-PAGE, Western blot).
  • Standardize buffer ionic strength and pH across assays.
  • Use orthogonal methods (e.g., isothermal titration calorimetry vs. fluorescence polarization). Statistical meta-analysis of dose-response curves (e.g., IC₅₀, Kd) identifies outliers. Cross-reference with structural data (X-ray crystallography) to confirm binding mode consistency .

Q. How can isotopic labeling (deuterium) be leveraged to study the compound’s metabolic pathways in mammalian systems?

Methodological Answer:

  • Administer deuterated and non-deuterated forms to cell cultures or animal models.
  • Extract metabolites via solid-phase extraction (SPE) and analyze using LC-HRMS.
  • Identify deuterium-retaining metabolites to map metabolic hotspots (e.g., hepatic vs. renal clearance).
  • Use stable isotope-resolved NMR to track deuterium incorporation into downstream metabolites .

Q. What computational methods predict the impact of deuterium substitution on the compound’s pharmacokinetic and toxicological profiles?

Methodological Answer:

  • Molecular docking (AutoDock Vina) to assess binding affinity changes.
  • Quantum mechanics/molecular mechanics (QM/MM) simulations to model deuterium’s electronic effects.
  • Physiologically based pharmacokinetic (PBPK) modeling to predict tissue distribution. Validate predictions with in vitro hepatocyte assays and in vivo toxicity studies (e.g., maximum tolerated dose) .

Q. How can researchers address batch-to-batch variability in deuterium enrichment during large-scale synthesis?

Methodological Answer:

  • Implement process analytical technology (PAT) for real-time monitoring (e.g., in-line FTIR, Raman spectroscopy).
  • Use design of experiments (DoE) to optimize critical parameters (e.g., reaction temperature, deuterium gas pressure).
  • Establish acceptance criteria for isotopic purity (≥98% deuterium) and enforce statistical quality control (e.g., Six Sigma).
    Cross-validate batches using ²H NMR and isotope ratio mass spectrometry (IRMS) .

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